1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H17ClN4O2S and a molecular weight of 280.77 . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring and a pyrazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with piperidine and sulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Similar in structure but lacks the sulfonyl and piperidine groups.
1-Methyl-1H-pyrazol-4-amine: Shares the pyrazole moiety but differs in the functional groups attached.
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is unique due to its combination of a piperidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c1-12-7-9(6-11-12)16(14,15)13-4-2-8(10)3-5-13;/h6-8H,2-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFYZZZLVLTYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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